2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate
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Overview
Description
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate is a complex organic compound that features a trichlorophenyl group, a methoxyphenylsulfonyl group, and a piperidinylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method starts with the preparation of 2,4,5-trichlorophenol, which is then reacted with appropriate reagents to introduce the piperidinylcarbamate and methoxyphenylsulfonyl groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate: Similar structure but with a chlorophenyl group instead of a methoxyphenylsulfonyl group.
2,4,5-Trichlorophenyl N-(4-chloro-2-methoxyphenyl)carbamate: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O5S/c1-28-13-2-4-14(5-3-13)30(26,27)24-8-6-12(7-9-24)23-19(25)29-18-11-16(21)15(20)10-17(18)22/h2-5,10-12H,6-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGKNKRRUXQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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